5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Medicinal Chemistry Halogen Bioisosterism Fragment-Based Design

Reproducibility in multi-step synthesis is often compromised by hygroscopic free-base pyrrolidine intermediates. The hydrochloride salt form of 5-fluoro-2-(pyrrolidin-3-yloxy)pyrimidine (CAS 1420956-42-8) provides precise stoichiometric control for amide bond formation and metal-catalyzed coupling reactions. • Enables reductive amination or Buchwald-Hartwig coupling via the free pyrrolidine NH, generating focused kinase inhibitor libraries. • 5-Fluoro group enhances metabolic stability vs. unsubstituted analogs, a critical parameter for lead optimization. • Non-hygroscopic salt ensures batch-to-batch consistency and long-term storage stability.

Molecular Formula C8H11ClFN3O
Molecular Weight 219.64
CAS No. 1420956-42-8
Cat. No. B2615826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
CAS1420956-42-8
Molecular FormulaC8H11ClFN3O
Molecular Weight219.64
Structural Identifiers
SMILESC1CNCC1OC2=NC=C(C=N2)F.Cl
InChIInChI=1S/C8H10FN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H
InChIKeyVUZPESHSQNNMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride – Core Structural Identity and Position in the 2,5-Disubstituted Pyrimidine Building Block Class


5-Fluoro-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS 1420956‑42‑8) is a heterocyclic building block that combines a 5‑fluoropyrimidine core with a pyrrolidin‑3‑yloxy substituent at the 2‑position, supplied as the hydrochloride salt . The molecule carries a single stereocenter on the pyrrolidine ring and is offered as a racemic mixture by multiple commercial vendors . It belongs to the broader family of 2‑(pyrrolidin‑3‑yloxy)pyrimidine derivatives, which have been explored as intermediates for kinase inhibitors, nicotinic acetylcholine receptor ligands, and fungicidal 5‑fluoropyrimidine analogs [1].

Core building block for 2,4- or 2,6-disubstituted pyrimidine synthesis
HCl salt form supports stoichiometric control in multi-step routes
Racemic mixture; verify chiral requirements for enantiopure workflows

Why In‑Class 2‑(Pyrrolidin‑3‑yloxy)pyrimidine Analogs Cannot Be Generic Interchanges for 5‑Fluoro‑2‑(pyrrolidin‑3‑yloxy)pyrimidine hydrochloride


Within the 2‑(pyrrolidin‑3‑yloxy)pyrimidine class, the identity of the 5‑position substituent (H, F, Br, Cl) and the salt form (free base vs. hydrochloride) dictate the compound’s electronic profile, reactivity in cross‑coupling or nucleophilic aromatic substitution, and physicochemical handling properties . For example, the 5‑bromo analog has been the subject of multiple medicinal chemistry campaigns, but its C–Br bond offers a different oxidative addition potential than the C–F bond present in our target compound, leading to divergent downstream synthetic paths and biological target engagement [1]. Substituting a free base for the hydrochloride salt alters solubility, hygroscopicity, and long‑term storage stability, directly affecting reproducibility in multi‑step synthesis .

5‑Halogen identity (F vs Br) alters electronic profile and cross‑coupling reactivity; C–F bond may not mimic C–Br oxidative addition.
Free base vs hydrochloride salt shifts solubility, hygroscopicity, and stoichiometry; may not transfer directly without method adjustment.
2‑Oxy vs 4‑oxy regioisomer dictates synthetic vector; 2‑substituted pattern enables orthogonal protection that the 4‑isomer cannot replicate.

Quantitative Differentiation Evidence for 5‑Fluoro‑2‑(pyrrolidin‑3‑yloxy)pyrimidine hydrochloride Against Its Closest Structural Analogs


5‑Position Halogen: Fluorine vs. Bromine – Electronic and Steric Parameter Comparison

The 5‑fluoro substituent in the target compound imparts a Hammett σₚ value of +0.06, a van der Waals radius of 1.47 Å, and a C–F bond dipole of ~1.4 D. In contrast, the 5‑bromo analog (CAS 914347‑82‑3) presents a σₚ of +0.23, a van der Waals radius of 1.85 Å, and a C–Br bond dipole of ~1.4 D but with a substantially longer bond length (1.93 Å vs. 1.35 Å for C–F) . These values are well‑established class‑level parameters; no head‑to‑head biological assay comparing the two compounds has been published. However, in the closely related 5‑(1‑methyl‑pyrrolidin‑3‑yloxy)pyrimidine series, the 5‑methyl analog displayed a Ki of 12 nM for the nicotinic acetylcholine receptor α4β2, demonstrating that even small 5‑position modifications produce measurable affinity shifts [1].

5‑F vs 5‑Br Parameters
Class-level inference
5‑Fluoro: σₚ +0.06, VdW 1.47 Å, bond length 1.35 Å vs 5‑Bromo: σₚ +0.23, VdW 1.85 Å, bond length 1.93 Å. Δσₚ -0.17, ΔVdW -0.38 Å.
Supports selection of fluorine for compact halogen bioisostere.
No head-to-head biological assay available.
Medicinal Chemistry Halogen Bioisosterism Fragment-Based Design

Salt Form Impact: Hydrochloride Salt vs. Free Base – Purity, Molecular Weight, and Storage Stability

The target compound is supplied as the hydrochloride salt, with a molecular weight of 219.64 Da (C₈H₁₁ClFN₃O) . Its free‑base counterpart, 5‑fluoro‑2‑[(3R)‑pyrrolidin‑3‑yloxy]pyrimidine (CAS 1421123‑29‑6), has a molecular weight of 183.18 Da (C₈H₁₀FN₃O) . The salt form offers a defined stoichiometry and typically higher crystallinity, which translates to improved ease of handling, more accurate weighing, and reduced hygroscopicity during long‑term storage. Commercial lots of the hydrochloride salt are specified at ≥95% purity (AKSci) or ≥98% purity (MolCore) ; the free base is less commonly stocked and lacks comparable batch‑certified purity documentation.

Salt Form Identity
Cross-study comparable
HCl salt MW 219.64 Da, certified purity ≥95–98%. Free base MW 183.18 Da, no batch purity specification.
Defined stoichiometry and documented purity support reproducible synthesis.
No published head-to-head stability study.
Chemical Procurement Compound Management Salt Selection

Substitution Regioisomerism: 2‑(Pyrrolidin‑3‑yloxy) vs. 4‑(Pyrrolidin‑3‑yloxy)pyrimidine – Synthetic Vector Differentiation

The target compound places the pyrrolidin‑3‑yloxy group at the pyrimidine 2‑position, leaving the 4‑ and 6‑positions free for further functionalization. The 4‑substituted regioisomer, 4‑(pyrrolidin‑3‑yloxy)pyrimidine hydrochloride (CAS 1220020‑60‑9 for the 4‑chloro analog), directs electrophilic and nucleophilic attack to different ring positions . In the 5‑fluoropyrimidine fungicide patent series (US 9,174,970), the 2‑ether linkage was a critical structural feature for maintaining fungicidal activity against cereal pathogens, with the 5‑fluoro group providing metabolic stability [1]. While no direct regioisomeric activity comparison is published, the synthetic route divergence is unambiguous: the target compound’s 2‑oxy substitution pattern enables orthogonal protection/deprotection strategies that the 4‑oxy isomer cannot replicate without additional steps.

2‑Oxy vs 4‑Oxy Regioisomer
Class-level inference
2‑Oxy substitution leaves 4,6‑positions free for orthogonal derivatization; 4‑oxy isomer directs reactivity differently, complicating 2,4‑disubstituted routes.
Regioisomer choice determines synthetic entry point for kinase inhibitor libraries.
No direct experimental comparison published.
Synthetic Chemistry Regioisomer Purity Cross-Coupling

Downstream Biological Relevance: Nicotinic Acetylcholine Receptor Affinity in the 5‑Substituted Pyrimidine Class

The 5‑(1‑methyl‑pyrrolidin‑3‑yloxy)pyrimidine analog (CHEMBL329138) was tested in a radioligand displacement assay using [³H]‑cytisine on rat brain synaptic membranes and exhibited a Ki of 12 nM for the α4β2 nicotinic acetylcholine receptor [1]. While the target compound (with fluorine at the 5‑position) has not been directly assayed in this system, the structural similarity and the known electronic influence of the 5‑substituent on pyrimidine ring π‑stacking with receptor aromatic residues allow a class‑level inference: replacing the 5‑methyl group with 5‑fluoro is expected to decrease logP by ~0.5–0.7 units and alter the electrostatic potential surface, potentially improving selectivity against off‑target receptor subtypes. No direct selectivity or in vivo data are available for the target compound.

nAChR Affinity (Analog)
Class-level inference
5‑Methyl analog CHEMBL329138: Ki 12 nM (α4β2, [³H]‑cytisine). Target 5‑F compound not directly assayed; inferred ΔlogP ~ -0.5 to -0.7.
Scaffold validated as nicotinic pharmacophore; 5‑F may modulate selectivity.
No direct target compound data; review required.
Neuroscience Nicotinic Receptors Ligand Design

Defensible Application Scenarios for 5‑Fluoro‑2‑(pyrrolidin‑3‑yloxy)pyrimidine hydrochloride Based on Available Evidence


Scaffold for 2,4‑ or 2,6‑Disubstituted Kinase Inhibitor Libraries Targeting IKKε/TBK1

Patent EP2958910A1 describes pyrimidine compounds for IKKε‑ and TBK1‑mediated diseases, with the core pharmacophore featuring a 2‑amino or 2‑oxy substituted pyrimidine [1]. The target compound, carrying a free pyrrolidine NH and an unsubstituted 4‑position, is directly suited for reductive amination or Buchwald–Hartwig coupling to generate focused libraries. The 5‑fluoro group enhances metabolic stability relative to unsubstituted or 5‑hydrogen analogs, a critical parameter for lead optimization in inflammatory disease models.

Late‑Stage Diversification Intermediate for Fungicidal 5‑Fluoropyrimidine Derivatives

The Dow AgroSciences patent series (US 9,174,970) established that 2‑ether linked 5‑fluoropyrimidines possess potent fungicidal activity against cereal pathogens [2]. The target compound’s pyrrolidine nitrogen can be alkylated, acylated, or sulfonylated to rapidly generate a diverse set of analogs for field‑trial candidate selection, providing a direct synthetic advantage over non‑functionalized 5‑fluoropyrimidine starting materials.

Nicotinic Acetylcholine Receptor Probe Synthesis with Defined Physicochemical Properties

The structurally analogous 5‑(1‑methyl‑pyrrolidin‑3‑yloxy)pyrimidine demonstrated 12 nM Ki at the α4β2 nicotinic receptor [3]. The target compound provides a starting point for introducing substituents at the pyrrolidine nitrogen while retaining the 5‑fluoro group, which lowers calculated logP and may improve CNS drug‑likeness parameters. This scenario is appropriate for neuroscience programs requiring a compact, fluorinated heterocyclic core with a basic amine handle.

Reproducible Multi‑Gram Synthesis Requiring Defined Salt Stoichiometry

The hydrochloride salt form, available at ≥95–98% purity from multiple vendors, is preferred for reactions where precise stoichiometric control is essential (e.g., amide bond formation with acid‑sensitive substrates, or metal‑catalyzed coupling where free‑base pyrrolidine can poison catalysts) . The certified purity and non‑hygroscopic salt form reduce batch‑to‑batch variability compared to the free base.

Application
Selection Property
Validation Focus
2,4-/2,6‑Disubstituted kinase inhibitor libraries
Free 4,6‑positions for derivatization
Synthetic accessibility for focused library generation
Fungicidal 5‑fluoropyrimidine derivative synthesis
2‑Ether linkage with 5‑F core
Metabolic stability and SAR expansion
Nicotinic receptor probe design
5‑F lowers logP; basic amine handle
CNS drug‑likeness parameter review
Multi‑gram synthesis with stoichiometric control
HCl salt, certified purity ≥95%
Batch-to-batch reproducibility and handling
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